Cas no 2460748-81-4 (6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline)

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline is a brominated tetrahydroquinoline derivative with a dimethyl substitution pattern at the 5- and 8-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine atom at the 6-position enhances its reactivity for further functionalization, enabling cross-coupling reactions or nucleophilic substitutions. The saturated tetrahydroquinoline core contributes to its stability while maintaining compatibility with diverse synthetic routes. Its structural features make it valuable for constructing complex heterocyclic frameworks. The compound is typically handled under inert conditions due to its sensitivity to oxidation. Proper storage and handling are recommended to preserve its integrity for downstream applications.
6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline structure
2460748-81-4 structure
商品名:6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline
CAS番号:2460748-81-4
MF:C11H14BrN
メガワット:240.139562129974
MDL:MFCD32702770
CID:5328308
PubChem ID:154849722

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline 化学的及び物理的性質

名前と識別子

    • 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline
    • Z4502041762
    • MDL: MFCD32702770
    • インチ: 1S/C11H14BrN/c1-7-6-10(12)8(2)9-4-3-5-13-11(7)9/h6,13H,3-5H2,1-2H3
    • InChIKey: QWKCCOQOESATKH-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C)C2=C(C=1C)CCCN2

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 183
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 12

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26978218-0.05g
6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline
2460748-81-4 95.0%
0.05g
$101.0 2025-02-19
Enamine
EN300-26978218-5g
6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline
2460748-81-4 95%
5g
$1530.0 2023-09-11
Enamine
EN300-26978218-10.0g
6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline
2460748-81-4 95.0%
10.0g
$2269.0 2025-02-19
Enamine
EN300-26978218-0.1g
6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline
2460748-81-4 95.0%
0.1g
$152.0 2025-02-19
Enamine
EN300-26978218-10g
6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline
2460748-81-4 95%
10g
$2269.0 2023-09-11
1PlusChem
1P028RVR-1g
6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline
2460748-81-4 95%
1g
$715.00 2024-05-21
Aaron
AR028S43-10g
6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline
2460748-81-4 95%
10g
$3145.00 2023-12-15
Aaron
AR028S43-1g
6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline
2460748-81-4 95%
1g
$751.00 2025-02-16
1PlusChem
1P028RVR-100mg
6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline
2460748-81-4 95%
100mg
$243.00 2024-05-21
1PlusChem
1P028RVR-50mg
6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline
2460748-81-4 95%
50mg
$182.00 2024-05-21

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline 関連文献

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinolineに関する追加情報

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 2460748-81-4): A Comprehensive Overview

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 2460748-81-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This heterocyclic compound features a tetrahydroquinoline core substituted with bromine and methyl groups, making it a valuable intermediate in the synthesis of bioactive molecules. Its unique structure and reactivity profile position it as a key player in drug discovery and material science applications.

The molecular formula of 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline is C11H14BrN, with a molecular weight of 240.14 g/mol. The presence of the bromine substituent at the 6-position enhances its utility in cross-coupling reactions, particularly in palladium-catalyzed transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are crucial for constructing complex molecular architectures in medicinal chemistry.

Recent trends in pharmaceutical research have highlighted the importance of tetrahydroquinoline derivatives as privileged scaffolds in drug design. 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline serves as a versatile building block for developing potential therapeutics targeting central nervous system (CNS) disorders, inflammation, and infectious diseases. Its structural similarity to naturally occurring alkaloids further enhances its biological relevance.

From a synthetic chemistry perspective, the dimethyl substitution pattern at the 5- and 8-positions of the tetrahydroquinoline ring introduces steric and electronic effects that can modulate reactivity and selectivity in subsequent transformations. This characteristic makes it particularly valuable for creating structurally diverse compound libraries in high-throughput screening campaigns.

The compound's stability under various conditions and its compatibility with common organic solvents contribute to its widespread use in laboratory settings. Researchers frequently employ 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline in multistep syntheses, where it often serves as a key intermediate for introducing the tetrahydroquinoline moiety into more complex molecular systems.

In the context of current research trends, there's growing interest in the photophysical properties of brominated tetrahydroquinoline derivatives. These compounds are being investigated for potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic materials. The electron-withdrawing nature of the bromine substituent can significantly influence the electronic properties of the resulting materials.

Quality control and characterization of 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline typically involve advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry. These methods ensure the compound's purity and confirm its structural integrity for research applications.

The global market for specialized chemical intermediates like 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline has seen steady growth, driven by increasing demand from the pharmaceutical and materials science sectors. Suppliers often provide this compound in various quantities, from milligram-scale for research purposes to kilogram quantities for industrial applications.

Storage and handling recommendations for 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline typically include protection from light and moisture, with ideal storage conditions being in a cool, dry environment under inert atmosphere. These precautions help maintain the compound's stability over extended periods.

Future research directions for tetrahydroquinoline-based compounds may explore their potential in targeted drug delivery systems and as scaffolds for developing novel antimicrobial agents. The unique structural features of 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline position it as a promising candidate for these emerging applications.

For researchers working with 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline, it's essential to consult relevant safety data sheets and implement appropriate laboratory safety protocols. While not classified as highly hazardous, proper handling procedures should always be followed when working with organic compounds.

The synthesis of 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step procedures starting from commercially available precursors. Recent advancements in synthetic methodology have improved the efficiency and yield of these processes, making the compound more accessible to the research community.

In conclusion, 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 2460748-81-4) represents an important chemical building block with diverse applications in pharmaceutical research and materials science. Its unique structural features and reactivity profile continue to make it a valuable tool for scientists exploring new frontiers in organic chemistry and drug discovery.

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